

Application Note: Analysis of FUB-AMB by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Mmb-fubica*

Cat. No.: B593691

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Abstract

This application note provides a detailed protocol for the identification and quantification of FUB-AMB (also known as AMB-FUBINACA or MMB-FUBINACA), a potent synthetic cannabinoid, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals. This document includes protocols for sample preparation from herbal mixtures, blood, and urine, along with optimized GC-MS instrument parameters. Quantitative data, including limits of detection and quantification, are presented for easy reference.

Introduction

FUB-AMB, N-[(1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester, is a synthetic cannabinoid that has been reported in numerous intoxication and fatality cases globally.^[1] As a member of the indazole-3-carboxamide class of synthetic cannabinoids, it exhibits high potency as an agonist at the CB1 and CB2 cannabinoid receptors.^{[2][3]} The rapid emergence of such novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection and quantification in forensic and clinical settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely utilized and effective technique for the analysis of synthetic cannabinoids due to its sensitivity and specificity.^{[4][5]} This application note details validated methods for the GC-MS analysis of FUB-AMB.

Experimental Protocols

Sample Preparation

This protocol is adapted for the extraction of FUB-AMB from synthetic cannabinoid-laced herbal products.

- Homogenization: Homogenize 100 mg of the herbal sample.
- Extraction: Add 10 mL of methanol (MeOH) to the homogenized sample.[\[4\]](#)
- Vortexing: Vortex the mixture for 1 minute.[\[4\]](#)
- Ultrasonication: Extract the sample using an ultrasonic bath for 20 minutes.[\[4\]](#)
- Centrifugation: Centrifuge the extract.[\[4\]](#)
- Filtration: Filter the supernatant through a 0.45 μ M syringe filter.[\[4\]](#)
- Internal Standard: Add an appropriate internal standard (e.g., benzylamine hydrochloride).[\[4\]](#)
- Dilution: Transfer the filtered extract to a 10 mL volumetric flask and bring to volume with MeOH.[\[4\]](#) The sample is now ready for GC-MS analysis.

This protocol describes the extraction of FUB-AMB from whole blood samples.

- Precipitation: To 2 mL of blood, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1M HCl.[\[6\]](#)
- Vortexing: Vortex the mixture for 3 minutes.[\[6\]](#)
- Centrifugation: Centrifuge for 5 minutes and collect the supernatant.[\[6\]](#)
- pH Adjustment: Add drops of aqueous ammonia (25%) to the supernatant until the pH reaches 8-9.[\[6\]](#)
- Liquid-Liquid Extraction: Add 20 mL of ethyl acetate and shake the mixture for 4 minutes.[\[6\]](#)
- Phase Separation: Transfer the organic layer to a clean glass tube.[\[6\]](#)
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 45°C.[\[6\]](#)

- Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for GC-MS analysis.

This protocol includes a hydrolysis step to account for conjugated metabolites of FUB-AMB.

- Hydrolysis: To 2.5 mL of urine, add 0.3 mL of hydrochloric acid (20%) and heat at 60-70°C for 60 minutes.[6] This step is necessary as FUB-AMB and its metabolites are often excreted in a conjugated form.[6]
- Cooling: Allow the sample to cool to room temperature.
- pH Adjustment: Add aqueous ammonia (25%) until a pH of 8-9 is reached.[6]
- Liquid-Liquid Extraction: Extract the sample with 10 mL of ethyl acetate.[6]
- Centrifugation: Centrifuge the mixture to separate the layers.[6]
- Evaporation: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at or below 45°C.[6]
- Reconstitution: Reconstitute the residue in an appropriate solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the instrumental conditions for the GC-MS analysis of FUB-AMB, compiled from various studies.

Parameter	Setting 1	Setting 2
Gas Chromatograph	Agilent 6890 or equivalent[6]	Agilent 7890B or equivalent[4]
Mass Spectrometer	Agilent 5973 or equivalent[6]	Agilent 5977B or equivalent[4]
Column	HP-5-MS (60m x 0.25mm x 0.25μm)[6]	HP-5-MS (30m x 0.25mm x 0.25μm)[4]
Injector Temperature	Not Specified	270°C[4]
Injection Mode	Not Specified	Split (1:5)[4]
Carrier Gas	Helium	Helium[4]
Flow Rate	Not Specified	1.2 mL/min[4]
Oven Program	Not Specified	Initial 150°C (hold 1 min), ramp to 290°C at 30°C/min (hold 4 min)[4]
Total Run Time	Not Specified	10 minutes[4]

Quantitative Data

The following table presents the quantitative performance data for the GC-MS analysis of FUB-AMB.

Parameter	Value	Reference
Limit of Detection (LOD)	0.15 μg/mL	[4]
Limit of Quantification (LOQ)	0.5 μg/mL	[4]
Linear Range	0.5 - 200 μg/mL	[4]
Precision (%RSD)	0.26%	[4]
Accuracy (Recovery)	99.36 - 101%	[4]

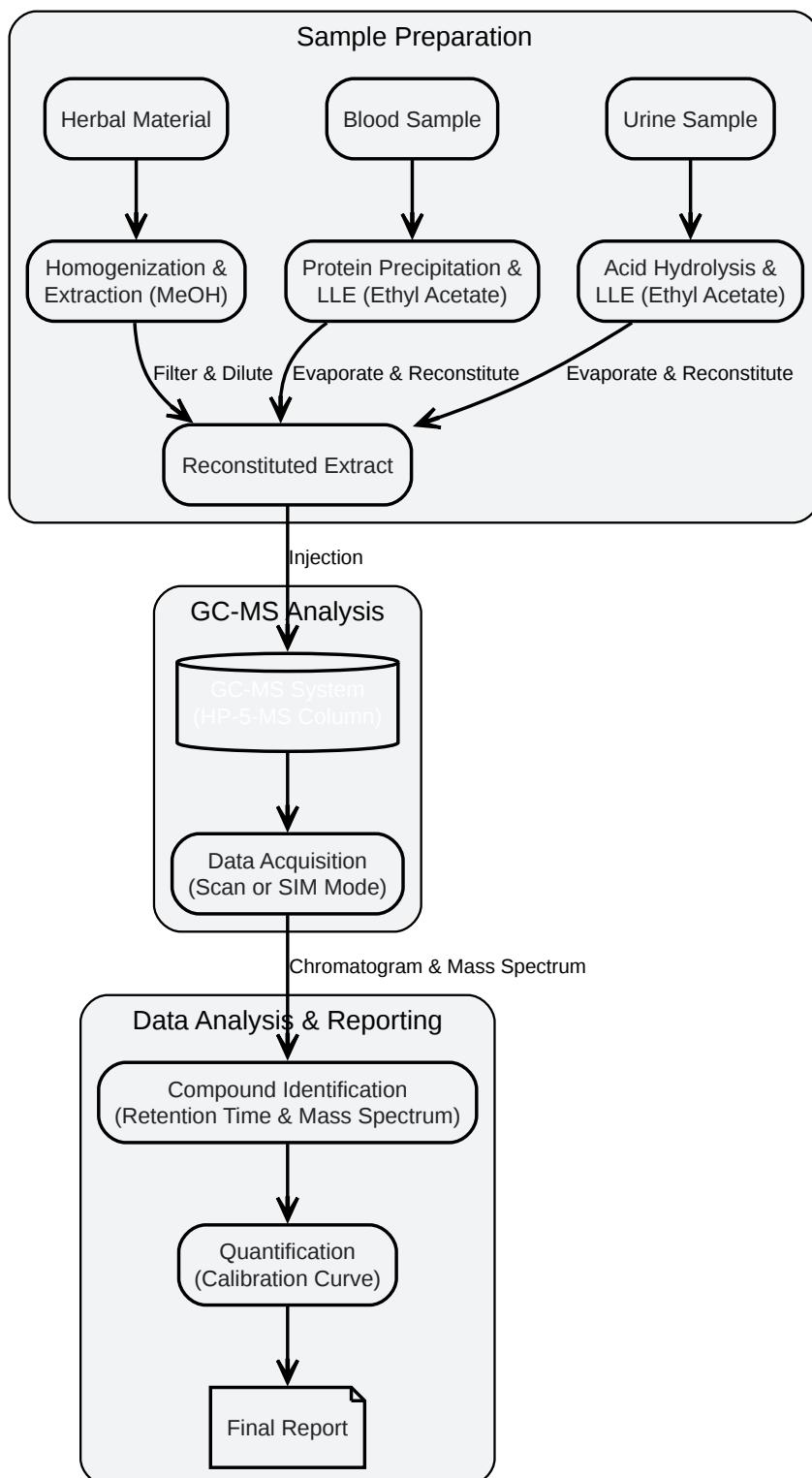
Results and Discussion

The GC-MS analysis of FUB-AMB provides a reliable method for its identification and quantification. The primary component of FUB-AMB can be observed at a retention time of approximately 7.8 minutes under the specified chromatographic conditions.^[4] The mass spectrum of FUB-AMB is characterized by several key fragment ions, including m/z 109, 253, 269, 324, and 383.^[4]

It is important to note that FUB-AMB is rapidly metabolized in the body.^[1] The ester hydrolysis metabolite is a reliable marker for FUB-AMB exposure and may be present in biological samples even when the parent compound is undetectable.^[1] Therefore, analytical methods should ideally also target this metabolite.

Visualization of Experimental Workflow

GC-MS Analysis Workflow for FUB-AMB

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Caption: Workflow for the GC-MS analysis of FUB-AMB.

Conclusion

The GC-MS methods detailed in this application note are suitable for the routine analysis of FUB-AMB in various matrices. The provided protocols for sample preparation are robust and the instrumental parameters are optimized for sensitivity and resolution. The quantitative data demonstrates that the method is precise, accurate, and linear over a relevant concentration range. These methods can be valuable tools for forensic laboratories, clinical toxicology, and research institutions involved in the monitoring of novel psychoactive substances.

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